

# Unveiling the Therapeutic Potential of TS 155-2: A Preliminary Technical Overview

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## Compound of Interest

Compound Name: TS 155-2

Cat. No.: B10769676

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### Introduction:

**TS 155-2**, a macrocyclic lactone also known as JBIR 100, has emerged as a compound of interest in the scientific community due to its intriguing biological activities.<sup>[1]</sup> This technical overview consolidates the currently available information on **TS 155-2**, focusing on its proposed mechanisms of action and potential, though largely unexplored, therapeutic applications. It is important to note that **TS 155-2** is currently intended for research use only and has not been approved for diagnostic or therapeutic applications in humans.<sup>[2][3][4]</sup>

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **TS 155-2** is presented in the table below.

Property	Value	Reference
Chemical Name	2E-butenedioicacid-1- [(2R,4R,5S,6R)-tetrahydro-2- hydroxy-2-[(1S,2R,3S)-2- hydroxy-3- [(2R,3S,4E,6E,9S,10S,11R,12 E,14E)-10-hydroxy-3-methoxy- 7,9,11,13,15-pentamethyl-16- oxooxacyclohexadeca- 4,6,12,14-tetraen-2-yl]-1- methylbutyl]-5-methyl-6-(1- methylethyl)-2H-pyran-4- yl]ester	[3]
Synonyms	JBIR 100	
CAS Number	1314486-37-7	
Molecular Formula	C39H60O11	
Molecular Weight	704.9 g/mol	
Appearance	Solid	
Purity	>95.00%	
Storage	Store at -20°C	

## Known Mechanisms of Action

**TS 155-2** is reported to exert its biological effects through at least two distinct mechanisms:

- **Inhibition of Thrombin-Stimulated Calcium Entry:** **TS 155-2** is described as an inhibitor of calcium entry into cells that is induced by thrombin stimulation. This suggests a potential role in modulating cellular processes that are dependent on thrombin-mediated calcium signaling. Thrombin, a key serine protease in the coagulation cascade, activates platelets and other cells through protease-activated receptors (PARs), leading to a rise in intracellular calcium.

- **V-ATPase Inhibition:** As a bafilomycin analogue, **TS 155-2** is an inhibitor of vacuolar-type H<sup>+</sup>-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps essential for the acidification of intracellular compartments and, in some specialized cells, for proton transport across the plasma membrane.

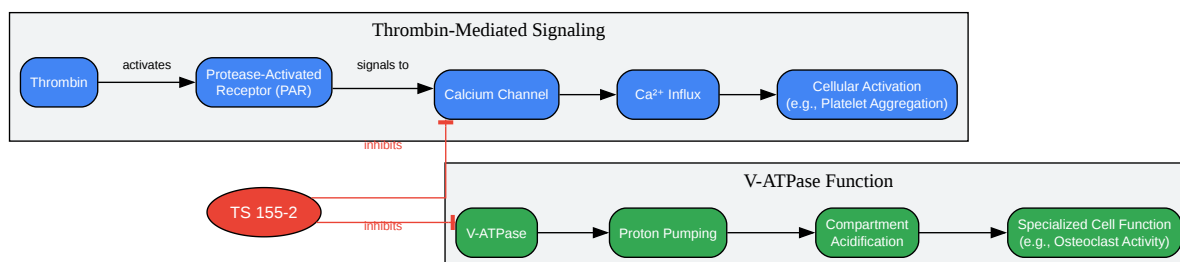
## Potential Therapeutic Applications

The dual mechanisms of action of **TS 155-2** suggest a range of potential therapeutic applications, although it must be emphasized that these are largely theoretical at this stage and require substantial further investigation.

- **Thrombosis and Hemostasis:** By inhibiting thrombin-stimulated calcium entry, **TS 155-2** could potentially modulate platelet activation and aggregation, processes central to thrombus formation. This positions it as a candidate for investigation in the context of thromboembolic disorders.
- **Diseases Associated with V-ATPase Dysfunction:** The inhibition of V-ATPase activity opens up possibilities for treating a variety of conditions. These include:
  - **Osteopetrosis:** A rare genetic disorder characterized by abnormally dense bones, where defective osteoclast function, reliant on V-ATPase-mediated acidification, prevents bone resorption.
  - **Male Infertility:** V-ATPase is crucial for the acidification of the epididymal lumen, a process necessary for sperm maturation and viability.
  - **Renal Acidosis:** Certain forms of renal tubular acidosis are caused by impaired V-ATPase function in the kidneys, leading to an inability to properly acidify urine.
- **Antimicrobial Activity:** **TS 155-2** is also classified as an antibiotic and antimicrobial agent, having been isolated from a culture of *Streptomyces* sp. This suggests its potential utility in combating bacterial infections, although the spectrum of activity and mechanism of antimicrobial action are not well-defined in the available literature.

## Signaling Pathway and Experimental Workflow Diagrams

Due to the limited publicly available data on the specific molecular interactions and experimental applications of **TS 155-2**, detailed signaling pathways and experimental workflows cannot be constructed at this time. However, a conceptual diagram illustrating the proposed mechanisms of action is provided below.



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Caption: Proposed mechanisms of action for **TS 155-2**.

## Future Directions and Conclusion

The available information on **TS 155-2** highlights its potential as a multi-target therapeutic agent. However, a significant gap exists in the scientific literature regarding its efficacy, safety, and specific molecular interactions. To advance the understanding and potential clinical application of **TS 155-2**, future research should focus on:

- Detailed in vitro studies to elucidate the precise binding sites and inhibitory kinetics on both thrombin-mediated calcium channels and V-ATPase.
- Quantitative analysis of its effects on platelet aggregation, bone resorption, and other relevant cellular functions.
- Preclinical in vivo studies in animal models of thrombosis, osteopetrosis, and other relevant diseases to assess its therapeutic efficacy and safety profile.

- Antimicrobial spectrum analysis to identify the range of bacteria susceptible to **TS 155-2** and to determine its minimum inhibitory concentrations.

In conclusion, **TS 155-2** represents a promising chemical entity with a unique combination of biological activities. This document serves as a foundational guide based on the current, albeit limited, public knowledge. Rigorous scientific investigation is now required to unlock the full therapeutic potential of this compound.

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